molecular formula C26H22N2O4 B5315086 3-{[(5-oxo-1-phenylpyrrolidin-3-yl)carbonyl]amino}phenyl (2E)-3-phenylprop-2-enoate

3-{[(5-oxo-1-phenylpyrrolidin-3-yl)carbonyl]amino}phenyl (2E)-3-phenylprop-2-enoate

Cat. No.: B5315086
M. Wt: 426.5 g/mol
InChI Key: WLNMAQFTXWQUKP-CCEZHUSRSA-N
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Description

3-{[(5-oxo-1-phenylpyrrolidin-3-yl)carbonyl]amino}phenyl (2E)-3-phenylprop-2-enoate is a complex organic compound with a unique structure that combines a pyrrolidinone ring, a phenyl group, and a phenylprop-2-enoate moiety

Properties

IUPAC Name

[3-[(5-oxo-1-phenylpyrrolidine-3-carbonyl)amino]phenyl] (E)-3-phenylprop-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H22N2O4/c29-24-16-20(18-28(24)22-11-5-2-6-12-22)26(31)27-21-10-7-13-23(17-21)32-25(30)15-14-19-8-3-1-4-9-19/h1-15,17,20H,16,18H2,(H,27,31)/b15-14+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLNMAQFTXWQUKP-CCEZHUSRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN(C1=O)C2=CC=CC=C2)C(=O)NC3=CC(=CC=C3)OC(=O)C=CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C(CN(C1=O)C2=CC=CC=C2)C(=O)NC3=CC(=CC=C3)OC(=O)/C=C/C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[(5-oxo-1-phenylpyrrolidin-3-yl)carbonyl]amino}phenyl (2E)-3-phenylprop-2-enoate typically involves multi-step organic reactions. One common route includes the formation of the pyrrolidinone ring through a cyclization reaction, followed by the introduction of the phenyl group via a Friedel-Crafts acylation. The final step involves the esterification of the phenylprop-2-enoate moiety under acidic conditions.

Industrial Production Methods

Industrial production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and solvents that enhance reaction rates and selectivity is also common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl groups, leading to the formation of quinones.

    Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous conditions.

    Substitution: Halogens (e.g., Br2, Cl2) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Alcohols and reduced derivatives.

    Substitution: Halogenated aromatic compounds and other substituted derivatives.

Scientific Research Applications

3-{[(5-oxo-1-phenylpyrrolidin-3-yl)carbonyl]amino}phenyl (2E)-3-phenylprop-2-enoate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials with unique properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 3-{[(5-oxo-1-phenylpyrrolidin-3-yl)carbonyl]amino}phenyl (2E)-3-phenylprop-2-enoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    5-oxo-1-phenylpyrrolidin-3-yl derivatives: These compounds share the pyrrolidinone ring and phenyl group but differ in the substituents on the ring.

    Phenylprop-2-enoate derivatives: Compounds with similar ester moieties but different aromatic substituents.

Uniqueness

3-{[(5-oxo-1-phenylpyrrolidin-3-yl)carbonyl]amino}phenyl (2E)-3-phenylprop-2-enoate is unique due to its combination of structural features, which confer specific reactivity and potential biological activity

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